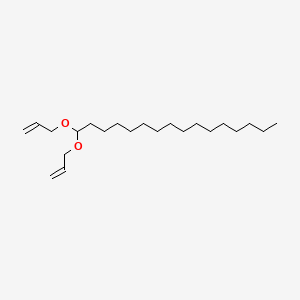
1,1-Bis(prop-2-enoxy)hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(prop-2-enoxy)hexadecane is an organic compound with the chemical formula C22H42O2 It is a derivative of hexadecanal, where the aldehyde group is protected by forming an acetal with diallyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(prop-2-enoxy)hexadecane can be synthesized through the acetalization of hexadecanal with diallyl alcohol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under mild conditions, often at room temperature, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of hexadecanal diallyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and catalyst concentration, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as acid-modified montmorillonite, can also be advantageous for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(prop-2-enoxy)hexadecane can undergo various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the acetal can yield the corresponding alcohol.
Substitution: The acetal group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Various substituted acetals depending on the reagents used.
Applications De Recherche Scientifique
1,1-Bis(prop-2-enoxy)hexadecane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in multi-step organic synthesis.
Biology: It can be used in studies involving lipid metabolism and signaling pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of hexadecanal diallyl acetal involves its ability to protect the aldehyde group from unwanted reactions. The acetal group can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in further chemical reactions. This protection-deprotection strategy is widely used in organic synthesis to achieve chemoselectivity .
Comparaison Avec Des Composés Similaires
- Hexadecanal dimethyl acetal
- Hexadecanal diethyl acetal
- Hexadecanal dipropyl acetal
Comparison: 1,1-Bis(prop-2-enoxy)hexadecane is unique due to the presence of allyl groups, which can undergo additional reactions such as polymerization or cross-linking. This makes it more versatile compared to other acetals like hexadecanal dimethyl acetal or hexadecanal diethyl acetal, which lack these reactive sites .
Propriétés
Numéro CAS |
18302-67-5 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.576 |
Nom IUPAC |
1,1-bis(prop-2-enoxy)hexadecane |
InChI |
InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20-5-2)24-21-6-3/h5-6,22H,2-4,7-21H2,1H3 |
Clé InChI |
IQIURCJINABKIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















